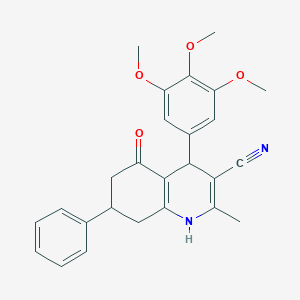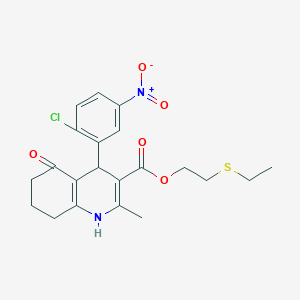
N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide, also known as CTB or compound 14, is a small molecule that has been extensively studied for its potential use in drug development. This compound has been shown to have a variety of biological effects, making it a promising candidate for a range of applications.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. For example, N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. It has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the immune response.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (cell death) in cancer cells, inhibit the replication of several viruses, and reduce inflammation in animal models of inflammatory disorders. These effects are thought to be due to the inhibition of key enzymes and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide is its versatility. It has been shown to have a range of biological effects, making it a promising candidate for a variety of applications. However, one of the main limitations of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide. One area of interest is the development of more effective methods for synthesizing N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide, which could make it more widely accessible for research and drug development. Another area of interest is the identification of more specific targets for N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide, which could improve its efficacy and reduce potential side effects. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide is a complex process that involves several steps. One of the most common methods involves the reaction of 5-chloro-2-methylaniline with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base catalyst. This reaction results in the formation of N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide has been extensively studied for its potential use in drug development. It has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for the treatment of a range of diseases, including cancer, viral infections, and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6NO/c1-8-2-3-12(17)7-13(8)24-14(25)9-4-10(15(18,19)20)6-11(5-9)16(21,22)23/h2-7H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKRMQDLMNFSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4983081.png)
![N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea](/img/structure/B4983088.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)

![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)